Cas no 2171539-71-0 (3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(1,3-Dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized carbamate-protected amino acid derivative designed for peptide synthesis applications. The compound features a 1,3-dimethylcyclobutyl carbamoyl group and an Fmoc-protected amine, offering selective deprotection compatibility under mild basic conditions. Its rigid cyclobutyl moiety enhances conformational control in peptide design, while the carboxylic acid functionality allows for straightforward incorporation into solid-phase synthesis. The Fmoc group ensures orthogonality with other common protecting groups, facilitating sequential peptide assembly. This derivative is particularly useful for introducing sterically constrained, non-natural amino acid residues into peptide sequences, enabling precise structural modifications for research in medicinal chemistry and bioconjugation.
3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171539-71-0 structure
Product name:3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2171539-71-0
MF:C25H28N2O5
MW:436.500226974487
CID:6148992
PubChem ID:165813019

3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • 2171539-71-0
    • 3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • EN300-1474269
    • Inchi: 1S/C25H28N2O5/c1-15-12-25(2,13-15)27-23(30)21(11-22(28)29)26-24(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)(H,27,30)(H,28,29)
    • InChI Key: MYYXUPVWHJXLBI-UHFFFAOYSA-N
    • SMILES: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1(C)CC(C)C1

Computed Properties

  • Exact Mass: 436.19982200g/mol
  • Monoisotopic Mass: 436.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 697
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 105Ų

3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1474269-0.05g
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171539-71-0
0.05g
$2829.0 2023-06-06
Enamine
EN300-1474269-5.0g
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171539-71-0
5g
$9769.0 2023-06-06
Enamine
EN300-1474269-0.5g
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171539-71-0
0.5g
$3233.0 2023-06-06
Enamine
EN300-1474269-0.1g
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171539-71-0
0.1g
$2963.0 2023-06-06
Enamine
EN300-1474269-250mg
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171539-71-0
250mg
$3099.0 2023-09-29
Enamine
EN300-1474269-50mg
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171539-71-0
50mg
$2829.0 2023-09-29
Enamine
EN300-1474269-1000mg
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171539-71-0
1000mg
$3368.0 2023-09-29
Enamine
EN300-1474269-500mg
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171539-71-0
500mg
$3233.0 2023-09-29
Enamine
EN300-1474269-1.0g
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171539-71-0
1g
$3368.0 2023-06-06
Enamine
EN300-1474269-10000mg
3-[(1,3-dimethylcyclobutyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171539-71-0
10000mg
$14487.0 2023-09-29

3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature

Additional information on 3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Research Brief on 3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171539-71-0)

In recent years, the compound 3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171539-71-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery and peptide synthesis. The presence of both the fluorenylmethoxycarbonyl (Fmoc) and dimethylcyclobutyl groups makes it a versatile intermediate for the development of novel therapeutic agents.

The primary objective of recent studies has been to explore the synthetic pathways, physicochemical properties, and biological activities of this compound. Researchers have employed advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to characterize the compound and ensure its purity. Additionally, computational modeling has been utilized to predict its interactions with biological targets, providing valuable insights into its potential mechanisms of action.

One of the key findings from recent research is the compound's role as a building block in peptide synthesis. The Fmoc group, a well-known protecting group in solid-phase peptide synthesis (SPPS), facilitates the stepwise assembly of peptides by preventing unwanted side reactions. The dimethylcyclobutyl moiety, on the other hand, contributes to the compound's stability and bioavailability, making it an attractive candidate for the development of peptide-based therapeutics.

Further investigations have revealed that 3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. This suggests its potential application in the treatment of inflammatory diseases, although further in vivo studies are required to validate these findings. The compound's low toxicity profile, as demonstrated in preliminary cytotoxicity assays, also supports its suitability for pharmaceutical development.

In conclusion, the compound 3-(1,3-dimethylcyclobutyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171539-71-0) represents a promising candidate for further research in drug discovery and peptide chemistry. Its unique structural attributes, combined with its favorable physicochemical and biological properties, make it a valuable tool for scientists working in these fields. Future studies should focus on optimizing its synthetic routes, exploring its interactions with additional biological targets, and evaluating its efficacy in preclinical models.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.